molecular formula C16H12BrNO2 B5738534 2-(4-bromo-2-ethylphenyl)-1H-isoindole-1,3(2H)-dione

2-(4-bromo-2-ethylphenyl)-1H-isoindole-1,3(2H)-dione

Cat. No. B5738534
M. Wt: 330.17 g/mol
InChI Key: BTPYMZOEIXRNPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromo-2-ethylphenyl)-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.

Scientific Research Applications

2-(4-bromo-2-ethylphenyl)-1H-isoindole-1,3(2H)-dione has potential applications in medicinal chemistry as a promising scaffold for the development of new drugs. It has been reported to exhibit anticancer, antiviral, and antibacterial activities. Additionally, it has been found to be a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of blood sugar levels in the body. This makes it a potential candidate for the treatment of type 2 diabetes.

Mechanism of Action

The exact mechanism of action of 2-(4-bromo-2-ethylphenyl)-1H-isoindole-1,3(2H)-dione is not fully understood. However, it has been suggested that its anticancer activity may be due to its ability to induce apoptosis (programmed cell death) in cancer cells. Its antiviral and antibacterial activities may be due to its ability to inhibit the replication of viruses and bacteria. Its inhibition of DPP-4 may be due to its ability to bind to the active site of the enzyme and prevent its activity.
Biochemical and Physiological Effects:
2-(4-bromo-2-ethylphenyl)-1H-isoindole-1,3(2H)-dione has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the replication of viruses and bacteria. Additionally, it has been shown to lower blood sugar levels in animal models of type 2 diabetes by inhibiting the activity of DPP-4.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-bromo-2-ethylphenyl)-1H-isoindole-1,3(2H)-dione in lab experiments is its potential to be used as a scaffold for the development of new drugs. Its ability to exhibit anticancer, antiviral, and antibacterial activities, as well as its inhibition of DPP-4, makes it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research on 2-(4-bromo-2-ethylphenyl)-1H-isoindole-1,3(2H)-dione. One direction is to further investigate its potential as a scaffold for the development of new drugs. Another direction is to study its mechanism of action in more detail to gain a better understanding of how it exhibits its various activities. Additionally, further research could be done to improve its solubility in water, which would make it easier to work with in lab experiments. Finally, more studies could be done to investigate its potential for the treatment of type 2 diabetes.

Synthesis Methods

The synthesis of 2-(4-bromo-2-ethylphenyl)-1H-isoindole-1,3(2H)-dione can be achieved through various methods. One of the most commonly used methods involves the reaction of 4-bromo-2-ethylbenzoic acid with phthalic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then purified through recrystallization to obtain pure 2-(4-bromo-2-ethylphenyl)-1H-isoindole-1,3(2H)-dione.

properties

IUPAC Name

2-(4-bromo-2-ethylphenyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO2/c1-2-10-9-11(17)7-8-14(10)18-15(19)12-5-3-4-6-13(12)16(18)20/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTPYMZOEIXRNPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Br)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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